Infigratinib monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Infigratinib monohydrate is a fibroblast growth factor receptor-specific tyrosine kinase inhibitor. It is primarily developed for the treatment of cholangiocarcinoma, a type of bile duct cancer, and other conditions driven by fibroblast growth factor receptor abnormalities . This compound has shown promise in clinical trials and received its first approval in the USA in May 2021 .
准备方法
Synthetic Routes and Reaction Conditions
Infigratinib monohydrate is synthesized through a series of chemical reactions involving various intermediatesThe process includes steps such as N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography and mass spectrometry to monitor the reaction progress and identify impurities .
化学反应分析
Types of Reactions
Infigratinib monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like liquid chromatography and mass spectrometry .
科学研究应用
Infigratinib monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and receptor interactions.
Biology: Investigated for its effects on cell proliferation, differentiation, and angiogenesis.
Medicine: Developed as a therapeutic agent for cholangiocarcinoma, urothelial carcinoma, and other fibroblast growth factor receptor-driven conditions.
Industry: Utilized in the development of targeted cancer therapies and personalized medicine
作用机制
Infigratinib monohydrate exerts its effects by inhibiting fibroblast growth factor receptors. These receptors play a crucial role in cell proliferation, differentiation, migration, survival, and angiogenesis. By blocking the activity of these receptors, this compound suppresses tumor growth and progression .
相似化合物的比较
Similar Compounds
Pemigatinib: Another fibroblast growth factor receptor inhibitor approved for the treatment of cholangiocarcinoma.
Futibatinib: A novel irreversible fibroblast growth factor receptor inhibitor with similar applications.
Uniqueness
Infigratinib monohydrate is unique due to its specific targeting of fibroblast growth factor receptors 1, 2, and 3, with minimal activity against fibroblast growth factor receptor 4. This selective inhibition reduces the likelihood of off-target effects and enhances its therapeutic efficacy .
属性
CAS 编号 |
1310746-11-2 |
---|---|
分子式 |
C26H33Cl2N7O4 |
分子量 |
578.5 g/mol |
IUPAC 名称 |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;hydrate |
InChI |
InChI=1S/C26H31Cl2N7O3.H2O/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H2 |
InChI 键 |
HAHRMIYGWQQRHI-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。